VHL-HIF1α Inhibitor-TG0
CAS No.:
Cat. No.: VC1566095
Molecular Formula: C24H26N4O3S
Molecular Weight: 450.56
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H26N4O3S |
---|---|
Molecular Weight | 450.56 |
IUPAC Name | (2S,4R)-1-(3-Amino-2-methyl-benzoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C24H26N4O3S/c1-14-19(4-3-5-20(14)25)24(31)28-12-18(29)10-21(28)23(30)26-11-16-6-8-17(9-7-16)22-15(2)27-13-32-22/h3-9,13,18,21,29H,10-12,25H2,1-2H3,(H,26,30)/t18-,21+/m1/s1 |
Standard InChI Key | AFUSGLDYQSDIEU-NQIIRXRSSA-N |
SMILES | O=C([C@H]1N(C(C2=CC=CC(N)=C2C)=O)C[C@H](O)C1)NCC3=CC=C(C4=C(C)N=CS4)C=C3 |
Appearance | Solid powder |
Introduction
Molecular Characteristics of VHL-HIF1α Inhibitor-TG0
VHL-HIF1α Inhibitor-TG0 (also known as 4B9K) is chemically identified as (2S,4R)-1-(3-Amino-2-methyl-benzoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. It has been manufactured with a high purity level exceeding 98% as determined by HPLC analysis . The compound functions as a specific inhibitor of the interaction between the von Hippel-Lindau protein and Hypoxia Inducible Factor-1α, distinguishing it as the first inhibitor to achieve sub-micromolar potency in disrupting this crucial protein-protein interaction.
The VHL-HIF1α Pathway: Molecular Mechanism and Physiological Significance
Understanding the mechanism of action of TG0 requires comprehensive knowledge of the VHL-HIF1α pathway. The von Hippel-Lindau protein functions as a tumor suppressor and acts as the substrate recognition subunit of a Cullin 2 E3 ubiquitin ligase complex (CRL2VHL) . This complex plays a central role in oxygen sensing within cells through its interaction with Hypoxia Inducible Factor-1α.
Normoxic Regulation of HIF1α
Under normal oxygen conditions (normoxia), the HIF1α protein is constitutively expressed but rapidly targeted for degradation through a precisely regulated mechanism. The process begins with the hydroxylation of specific proline residues (Pro402 and Pro564) in the oxygen-dependent degradation domain of HIF1α by prolyl hydroxylase domain (PHD) enzymes . This post-translational modification creates a binding site for the VHL protein, which then recruits HIF1α to the E3 ubiquitin ligase complex. Subsequent ubiquitination of HIF1α targets it for proteasomal degradation, preventing accumulation of HIF1α under normoxic conditions .
VHL-induced reduction of HIF1α protein levels at normoxia can be inhibited by treatment with proteasome inhibitors such as MG-132, confirming that the degradation occurs through the ubiquitin-proteasome pathway . The interaction between VHL and HIF1α has been demonstrated to occur specifically through the minimal N-terminal transactivation domain (N-TAD) of HIF1α, which coincides with the core of the oxygen-dependent degradation domain .
HIF1α Stabilization Under Hypoxic Conditions
Under hypoxic conditions, the oxygen-dependent hydroxylation of HIF1α is inhibited, preventing VHL binding and subsequent degradation. This leads to stabilization and accumulation of HIF1α protein, which then translocates to the nucleus and dimerizes with HIF1β (also known as ARNT) . The HIF1 complex binds to hypoxia-response elements in target gene promoters, activating transcription of genes involved in metabolic adaptation, cell proliferation, migration, angiogenesis, and apoptosis .
Pathophysiological Implications of VHL-HIF1α Dysregulation
von Hippel-Lindau Disease and Renal Cell Carcinoma
Mutations in the VHL gene are implicated in von Hippel-Lindau disease, a hereditary cancer syndrome characterized by the development of multiple tumors in various organs including the brain, spinal cord, eyes, adrenal glands, pancreas, and kidneys . Clear cell renal cell carcinoma (ccRCC) is the leading cause of death in patients with VHL syndrome and is strongly associated with biallelic inactivation of the VHL gene .
In VHL-deficient cells, HIF1α and/or HIF2α are constitutively stabilized regardless of oxygen levels, leading to pseudo-hypoxic gene expression and promoting tumorigenesis . The specific contributions of HIF1α and HIF2α to renal cell carcinoma development appear to be complex. Research suggests that while HIF2α acts as an oncogenic driver, HIF1α may have a tumor-suppressive role in certain contexts, with the loss of chromosome 14q (harboring the HIF1α gene) being associated with RCC metastasis and poor prognosis .
Differential Roles of HIF1α and HIF2α
The relative contributions of HIF1α and HIF2α to VHL-associated pathologies have been extensively studied. The table below summarizes the expression patterns and activities of these factors in various renal cell carcinoma cell lines:
Cell line | VHL status | Transactivity of HIF-1 | Transactivity of HIF-2 |
---|---|---|---|
786-O | Null | (−) | (+) |
A498 | Null | (−) | (+) |
RCC4 | Null | (+) | (+) |
UMRC2 | Null | (+) | (+) |
WT8 | WT | (−) | (−) |
WT8 + HIF2αP531A | WT | (−) | (+) |
pRC3 | Null | (−) | (+) |
This table illustrates the differential expression and activity patterns of HIF1α and HIF2α across various renal cell lines, highlighting the complexity of HIF regulation in the context of VHL deficiency .
Development and Mechanism of VHL-HIF1α Inhibitors
Rationale for VHL-HIF1α Inhibitor Development
The development of inhibitors targeting the VHL-HIF1α interaction has been motivated by several factors:
-
To create chemical tools for studying the VHL-HIF1α pathway and oxygen sensing mechanisms
-
To potentially mimic the beneficial aspects of hypoxia response (such as angiogenesis and erythropoiesis) without the detrimental effects
-
To investigate therapeutic applications in conditions that might benefit from HIF stabilization, such as ischemic disorders
Experimental Findings on VHL-HIF1α Inhibition
Biochemical and Cellular Effects of VHL-HIF1α Inhibition
Studies on VHL-HIF1α inhibitors have demonstrated several important effects:
-
Competitive inhibition of the VHL substrate recognition site with peptides derived from the oxygen degradation domain of HIF1α has been shown to recapitulate some aspects of the tumorigenic phenotype of VHL-deficient tumor cells
-
VHL inhibitors induce a selective activation of the HIF response that substantially overlaps with hypoxia- and PHD inhibitor-induced proteomic changes
-
Inhibition of VHL-HIF1α interaction leads to stabilization of HIF1α protein levels, which can activate downstream target genes involved in oxygen sensing and adaptation to hypoxia
Differential Effects of HIF1α and HIF2α Activation
Research has revealed distinct roles for HIF1α and HIF2α in cellular responses and disease states. Experiments using genetically engineered mouse models have shown that:
-
Combined deletion of VHL and HIF1α drastically reduces tumor frequency compared to VHL deletion alone
-
Combined deletion of VHL and HIF2α shows only a moderate reduction in tumor frequency compared to VHL deletion alone
-
Stabilization of both HIF1α and HIF2α promotes the clear cell phenotype in renal tumors
These findings suggest a complex relationship between HIF1α and HIF2α in renal cell carcinoma, with potentially opposing roles in certain contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume